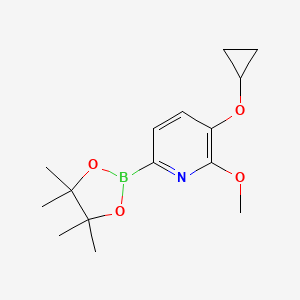
3-Cyclopropoxy-2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopropoxy-2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is an organic compound that belongs to the class of organoboron compounds. These compounds are known for their high stability, low toxicity, and high reactivity in various transformation processes. The compound contains a pyridine ring substituted with a cyclopropoxy group, a methoxy group, and a boronate ester group. This unique structure makes it an important intermediate in organic synthesis and has various applications in pharmacy and biology .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can be achieved through nucleophilic substitution and amidation reactions. The starting material, 2-methoxy-6-bromopyridine, undergoes a nucleophilic substitution with cyclopropanol to form 3-cyclopropoxy-2-methoxypyridine. This intermediate is then reacted with bis(pinacolato)diboron under palladium-catalyzed conditions to introduce the boronate ester group .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using similar synthetic routes. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
3-Cyclopropoxy-2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxide derivatives.
Reduction: Reduction reactions can convert the boronate ester group to a hydroxyl group.
Substitution: The boronate ester group can undergo Suzuki-Miyaura coupling reactions with aryl or vinyl halides to form biaryl or styrene derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products
Oxidation: Pyridine N-oxide derivatives.
Reduction: Hydroxyl-substituted pyridine derivatives.
Substitution: Biaryl or styrene derivatives.
Aplicaciones Científicas De Investigación
3-Cyclopropoxy-2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the development of enzyme inhibitors and specific ligand drugs.
Medicine: Investigated for its potential use in treating tumors, microbial infections, and as a component in anticancer drugs.
Mecanismo De Acción
The mechanism of action of 3-Cyclopropoxy-2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its interaction with molecular targets through its boronate ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and ligand binding. The compound’s ability to undergo various chemical transformations also allows it to participate in multiple biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar structure but lacks the cyclopropoxy group.
3-Bromo-6-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Contains a bromine atom instead of a cyclopropoxy group.
Uniqueness
The presence of the cyclopropoxy group in 3-Cyclopropoxy-2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine adds to its uniqueness, providing additional sites for chemical modification and enhancing its reactivity in various synthetic applications .
Propiedades
Fórmula molecular |
C15H22BNO4 |
|---|---|
Peso molecular |
291.15 g/mol |
Nombre IUPAC |
3-cyclopropyloxy-2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C15H22BNO4/c1-14(2)15(3,4)21-16(20-14)12-9-8-11(13(17-12)18-5)19-10-6-7-10/h8-10H,6-7H2,1-5H3 |
Clave InChI |
PTBCRAHBXSMSCN-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=NC(=C(C=C2)OC3CC3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


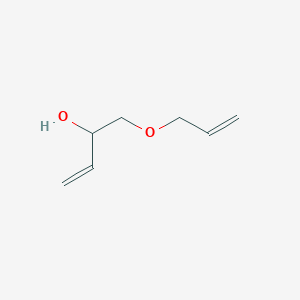
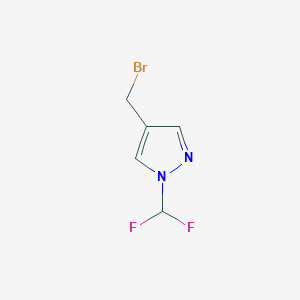
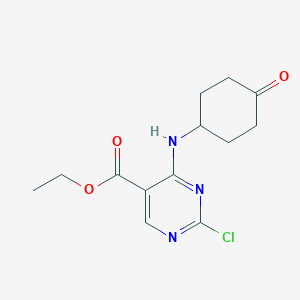
![6-Bromothieno[3,2-D]pyrimidin-2-amine](/img/structure/B13978816.png)
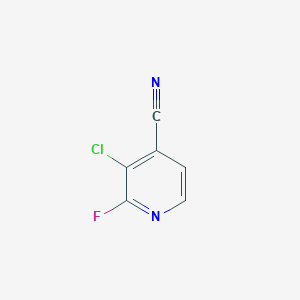
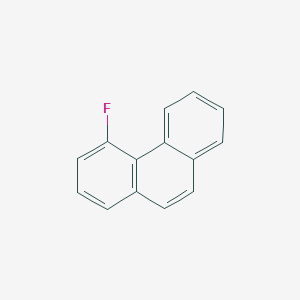
![1h-[1,2,4]Thiadiazino[4,3-a]benzimidazole](/img/structure/B13978826.png)

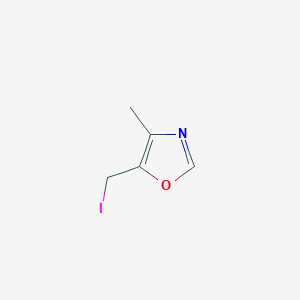
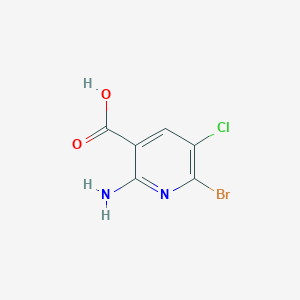
![5,5-dimethyl-6H-thiopyrano[2,3-b]furan-4-one](/img/structure/B13978855.png)
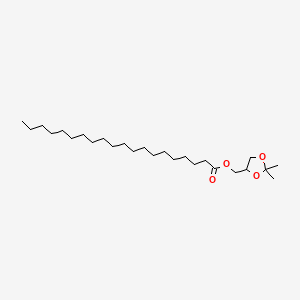
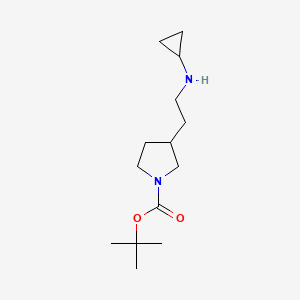
![5-[8-(3,4-Dimethoxyanilino)imidazo[1,2-a]pyrazin-6-yl]-2-methylbenzamide](/img/structure/B13978880.png)
